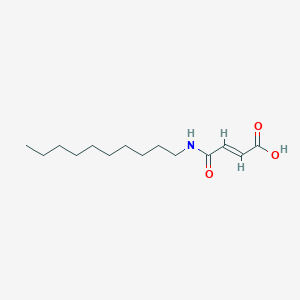![molecular formula C18H19ClN2O5 B11952003 Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE typically involves the following steps:
Formation of the Ureido Intermediate: The reaction begins with the condensation of 4-chloro-2,5-dimethoxyaniline with an isocyanate derivative to form the ureido intermediate.
Esterification: The ureido intermediate is then reacted with ethyl 4-aminobenzoate under appropriate conditions to yield the final product.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and high throughput. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE involves its interaction with specific molecular targets. The compound’s ureido linkage and aromatic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)THIOUREIDO)BENZOATE: Similar structure but with a thioureido linkage instead of a ureido linkage.
ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)HYDRAZONO)BENZOATE: Contains a hydrazono group instead of a ureido group.
Uniqueness
ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ureido linkage and chlorinated aromatic ring make it a versatile compound for various applications .
Properties
Molecular Formula |
C18H19ClN2O5 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C18H19ClN2O5/c1-4-26-17(22)11-5-7-12(8-6-11)20-18(23)21-14-10-15(24-2)13(19)9-16(14)25-3/h5-10H,4H2,1-3H3,(H2,20,21,23) |
InChI Key |
ABVPOSLIDAEKBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)



![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)



![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)
![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)

![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
